molecular formula C20H14BrClN4O B2690217 N-(4-bromophenyl)-4-chloro-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide CAS No. 899952-95-5

N-(4-bromophenyl)-4-chloro-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide

Cat. No.: B2690217
CAS No.: 899952-95-5
M. Wt: 441.71
InChI Key: CYBITZPTYWIZRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context of Pyrazolo[3,4-b]Pyridine Research

Pyrazolo[3,4-b]pyridines first gained attention in the mid-20th century as part of efforts to synthesize nitrogen-rich heterocycles with enhanced bioactivity. Early work focused on their role as adenosine receptor modulators and CNS depressants. The 2010s marked a turning point, with advances in palladium-catalyzed cross-coupling reactions enabling precise functionalization of the core scaffold. For instance, Blake et al. demonstrated aminocarbonylation strategies to introduce carboxamide groups at the C-3 position, a method later refined using COware® reactors to achieve yields exceeding 90%. These innovations facilitated the synthesis of derivatives like this compound, which combines halogenated aryl groups with a carboxamide side chain for targeted interactions.

Significance in Heterocyclic Medicinal Chemistry

Pyrazolo[3,4-b]pyridines occupy a unique niche due to their dual capacity for hydrogen bonding and π-π stacking, critical for binding to enzymes and receptors. The introduction of a 4-bromophenyl group enhances electrophilic character, potentially improving interactions with cysteine-rich domains in kinases. Comparative studies show that chloro and methyl substituents at positions 4 and 3, respectively, optimize steric compatibility with hydrophobic pockets in soluble guanylate cyclase (sGC) and AMP-activated protein kinase (AMPK). For example, compound 2 from Li et al. (2020), which shares structural motifs with the subject compound, reduced pulmonary artery medial thickness by 38% in hypoxic rat models via AMPK inhibition. Such findings underscore the scaffold’s adaptability for multi-target therapies.

Position Within the Broader Pyrazolopyridine Research Landscape

This compound belongs to a subclass distinguished by carboxamide functionalities. Unlike earlier derivatives focused on antitubercular or neuroleptic effects, this compound’s design reflects contemporary priorities in drug discovery:

  • Dual-pathway modulation : Combines sGC stimulation (for vasodilation) and AMPK inhibition (for anti-remodeling).
  • Enhanced pharmacokinetics : The bromine atom improves metabolic stability, while the carboxamide group increases aqueous solubility.

Table 1 compares key structural features and biological targets of representative pyrazolopyridines:

Compound Substituents Primary Target Bioactivity
Riociguat None sGC Vasodilation
EVT-2992212 o-Tolyl carboxamide GSK-3β Anticancer
Subject Compound 4-Bromophenyl carboxamide AMPK/sGC Anti-PAH, Neuroprotection

Research Objectives and Applications in Drug Discovery

Current investigations prioritize this compound’s role in:

  • Pulmonary arterial hypertension (PAH) : Preclinical models suggest dual inhibition of vascular remodeling and promotion of vasodilation, addressing a critical gap in PAH therapeutics.
  • Neurodegeneration : Structural analogs inhibit caspase-3 and Bax upregulation in SH-SY5Y cells, reducing apoptosis by 20–30% at 5 μM concentrations.
  • Oncology : Carboxamide derivatives exhibit nanomolar affinity for glycogen synthase kinase-3β (GSK-3β), a regulator of Wnt signaling implicated in colorectal cancer.

Ongoing synthetic efforts aim to diversify the scaffold via Suzuki-Miyaura couplings and regioselective halogenation, enhancing selectivity for orphan targets like TRPV4 channels. These initiatives align with the broader shift toward polypharmacology in heterocyclic drug design.

Properties

IUPAC Name

N-(4-bromophenyl)-4-chloro-3-methyl-1-phenylpyrazolo[3,4-b]pyridine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14BrClN4O/c1-12-17-18(22)16(20(27)24-14-9-7-13(21)8-10-14)11-23-19(17)26(25-12)15-5-3-2-4-6-15/h2-11H,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYBITZPTYWIZRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=NC=C(C(=C12)Cl)C(=O)NC3=CC=C(C=C3)Br)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14BrClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-bromophenyl)-4-chloro-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, focusing on anticancer, antibacterial, and enzyme inhibitory activities, supported by relevant data tables and research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

C18H15BrClN3O\text{C}_{18}\text{H}_{15}\text{BrClN}_{3}\text{O}

This structure features a pyrazolo[3,4-b]pyridine core, which is known for its pharmacological potential. The presence of bromine and chlorine substituents enhances its biological activity by influencing molecular interactions.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, it has shown significant cytotoxic effects against various cancer cell lines. In a study comparing its efficacy with standard chemotherapeutics, the compound induced apoptosis in FaDu hypopharyngeal tumor cells more effectively than bleomycin, a commonly used anticancer drug .

Table 1: Cytotoxicity of this compound

Cell LineIC50 (µM)Reference
FaDu (hypopharyngeal)5.2
MCF7 (breast cancer)7.8
A549 (lung cancer)6.5

Antibacterial Activity

The compound has also been evaluated for its antibacterial properties. In vitro studies demonstrated moderate to strong activity against several bacterial strains, including Salmonella typhi and Bacillus subtilis. The mechanism of action appears to involve inhibition of bacterial growth through disruption of cell wall synthesis and interference with metabolic pathways .

Table 2: Antibacterial Activity of this compound

Bacterial StrainZone of Inhibition (mm)Reference
Salmonella typhi15
Bacillus subtilis18
Escherichia coli10

Enzyme Inhibition Studies

The compound has been investigated for its ability to inhibit key enzymes such as acetylcholinesterase (AChE) and urease. The inhibition of AChE is particularly relevant in the context of Alzheimer's disease treatment, where enhancing acetylcholine levels can improve cognitive function. The compound exhibited strong inhibitory activity against AChE with an IC50 value comparable to established inhibitors like donepezil .

Table 3: Enzyme Inhibition Activity of this compound

EnzymeIC50 (µM)Reference
Acetylcholinesterase12.5
Urease9.8

Case Studies and Research Findings

A recent case study explored the pharmacodynamics of this compound in vivo, demonstrating significant reductions in tumor size in xenograft models when administered at therapeutic doses. The study concluded that the compound not only inhibited tumor growth but also improved survival rates compared to control groups receiving no treatment .

Furthermore, molecular docking studies have elucidated the binding interactions between the compound and target proteins involved in cancer proliferation and bacterial metabolism. These findings suggest that structural modifications could enhance its efficacy and selectivity against specific targets .

Scientific Research Applications

Medicinal Chemistry Applications

The compound is part of a broader class of pyrazole derivatives known for their pharmacological properties. Research indicates that pyrazole derivatives can exhibit a range of biological activities, including anti-inflammatory, anti-cancer, and antimicrobial effects.

Anti-inflammatory Activity

One notable application of pyrazole derivatives is their anti-inflammatory potential. A study highlighted that certain substituted pyrazoles demonstrated superior anti-inflammatory activity compared to conventional drugs like diclofenac sodium, suggesting that compounds like N-(4-bromophenyl)-4-chloro-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide could be effective in treating inflammatory conditions .

Anticancer Properties

Research has shown that pyrazolo[1,5-a]pyrimidine derivatives possess anticancer properties. The structural versatility of these compounds allows for modifications that enhance their efficacy against various cancer cell lines. For instance, studies have indicated that specific modifications in the pyrazole scaffold can lead to compounds with significant cytotoxic effects against cancer cells .

The mechanisms through which this compound exerts its biological effects are an area of active research.

Enzymatic Inhibition

Several studies have explored the compound's ability to inhibit enzymes associated with disease processes. For example, modifications in the pyrazole structure have been linked to enhanced inhibition of cysteine proteases involved in parasitic infections such as Chagas disease, highlighting its potential as a therapeutic agent .

Antimicrobial Effects

The compound's antimicrobial properties have also been investigated. Pyrazole derivatives have shown activity against various bacterial strains, making them candidates for developing new antibiotics .

Case studies provide insight into the practical applications of this compound:

Case Study 1: Anticancer Activity

A study evaluating a series of pyrazolo derivatives demonstrated that specific modifications led to compounds with IC50 values in the low micromolar range against breast cancer cell lines, indicating potent anticancer activity .

Case Study 2: Anti-parasitic Efficacy

Another investigation focused on the compound's efficacy against Trypanosoma cruzi, where it was shown to inhibit parasite growth significantly in vitro, suggesting potential for further development as an anti-parasitic drug .

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Modifications and Substituent Effects

The table below highlights key structural differences and molecular properties between the target compound and its analogs:

Compound Name Core Structure Substituents (Position) Molecular Weight (g/mol) Reference
Target Compound Pyrazolo[3,4-b]pyridine 4-Cl, 3-Me, 1-Ph, N-(4-BrPh) 454.5
1,3-dimethyl-N-(2-methyl-1,3-benzoxazol-5-yl)-1H-pyrazolo[3,4-b]pyridine-5-carboxamide Pyrazolo[3,4-b]pyridine 1,3-diMe, N-(benzoxazolyl) ~360 (estimated)
1-(propan-2-yl)-N-{[2-(thiophen-2-yl)-1,3-oxazol-4-yl]methyl}-1H-pyrazolo[3,4-b]pyridine-5-carboxamide Pyrazolo[3,4-b]pyridine 1-propan-2-yl, N-(thiophenyl-oxazolylmethyl) 367.425
5-chloro-6-cyclopropyl-1-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid Pyrazolo[3,4-b]pyridine 5-Cl, 6-cyclopropyl, 1-(4-FPh), 3-Me, 4-COOH 345.5
N-(4-{[3-(trifluoromethyl)phenyl]sulfonyl}benzyl)-2H-pyrazolo[3,4-b]pyridine-5-carboxamide Pyrazolo[3,4-b]pyridine N-(trifluoromethylphenylsulfonylbenzyl) 460.429
Key Observations:

Substituent Diversity :

  • The N-(4-bromophenyl) group in the target compound contrasts with benzoxazolyl , thiophenyl-oxazolylmethyl , and trifluoromethylphenylsulfonylbenzyl substituents in analogs. Bromine’s electronegativity and bulk may enhance lipophilicity compared to smaller groups (e.g., methyl).
  • The 4-chloro and 3-methyl groups on the pyrazolo ring are unique to the target compound. Analogous derivatives often feature substitutions at the 1- or 6-positions (e.g., cyclopropyl in ).

Functional Group Impact :

  • The carboxamide group in the target compound differs from the carboxylic acid in ’s analog, which may alter solubility and hydrogen-bonding capacity.

Molecular Weight Trends :

  • The target compound’s molecular weight (454.5 g/mol) is higher than most analogs due to its bromine and chlorine atoms.

Comparison with Non-Pyrazolo[3,4-b]pyridine Analogs

  • N-(4-bromophenyl)carbamoylimino-containing compounds, such as the dithiolo-thiazine derivative in , share the 4-bromophenyl moiety but differ in core structure. The pyrazolo[3,4-b]pyridine core likely confers distinct electronic properties compared to dithiolo-thiazine systems .

Research Findings and Implications

Structural Characterization

  • Crystallographic data for related pyrazoline derivatives (e.g., ) confirm the utility of techniques like X-ray diffraction in resolving complex substituent arrangements, though such data are unavailable for the target compound .

Q & A

Q. Key Reaction Conditions :

StepReagents/ConditionsYield (%)Reference
Core formationKnoevenagel condensation, reflux (DMF, 12 h)65–75
HalogenationNCS (N-chlorosuccinimide), DCM, RT80–85
AmidationHATU, DIPEA, DMF, 24 h70

Basic: What analytical techniques are critical for characterizing this compound?

Answer:

  • Structural confirmation :
    • NMR spectroscopy : 1^1H and 13^13C NMR to verify substituent positions and carboxamide linkage. For example, aromatic protons in the 6.8–8.2 ppm range and carbonyl carbons at ~165–170 ppm .
    • Mass spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]+^+ at m/z 517.0110 for a brominated analog) .
  • Crystallography : X-ray diffraction to resolve the pyrazolo[3,4-b]pyridine core geometry, with monoclinic crystal systems (e.g., P21_1/c space group, β = 90.37°) .

Advanced: How can computational chemistry optimize reaction pathways for this compound?

Answer:

  • Reaction path searches : Quantum mechanical calculations (DFT) to identify low-energy transition states and intermediates, reducing trial-and-error experimentation .
  • Solvent effects : COSMO-RS simulations to predict solvent compatibility and improve yields (e.g., DMF vs. THF for amidation steps) .
  • Molecular docking : Preliminary in silico screening to prioritize substituents for bioactivity studies (e.g., bromophenyl for hydrophobic interactions) .

Q. Example Workflow :

Use Gaussian 16 for DFT optimization of intermediates.

Apply ICReDD’s hybrid computational-experimental framework to narrow optimal conditions .

Advanced: How should researchers address contradictions in biological activity data across analogs?

Answer:

  • Structure-Activity Relationship (SAR) studies : Systematically vary substituents (e.g., replacing Br with Cl or adjusting methyl groups) and test in standardized assays (e.g., MIC for antimicrobial activity) .
  • Data normalization : Use positive controls (e.g., ciprofloxacin for antibacterial assays) and statistical tools (ANOVA) to validate reproducibility .
  • Mechanistic studies : Employ fluorescence quenching or SPR to assess target binding affinity discrepancies .

Q. SAR Table (Hypothetical Data) :

Substituent (R)Antibacterial Activity (MIC, μg/mL)Reference
4-Bromophenyl1.2
4-Chlorophenyl2.5
4-Methylphenyl>10

Advanced: What strategies improve regioselectivity during pyrazolo[3,4-b]pyridine functionalization?

Answer:

  • Directing groups : Install temporary groups (e.g., nitro or amino) to steer electrophilic substitution at the 5-position .
  • Metal catalysis : Use Pd-catalyzed C–H activation with ligands like PPh3_3 to target specific positions .
  • Solvent control : Polar aprotic solvents (e.g., DMF) favor carboxamide formation over side reactions .

Q. Case Study :

  • In the synthesis of a chlorinated analog, regioselective bromination at the 4-position was achieved using NBS in CCl4_4, yielding >85% purity .

Basic: What safety precautions are essential when handling this compound?

Answer:

  • Toxicity screening : Perform Ames tests for mutagenicity and LD50_{50} assays in rodent models (required for NIH funding) .
  • Lab handling : Use fume hoods, nitrile gloves, and PPE due to potential irritants (H315/H319 hazards) .
  • Waste disposal : Neutralize halogenated byproducts with NaHCO3_3 before incineration .

Advanced: How can researchers leverage crystallographic data for property prediction?

Answer:

  • Hirshfeld surface analysis : Map intermolecular interactions (e.g., Br···H contacts) to predict solubility and stability .
  • Thermal stability : DSC/TGA data from crystal packing (e.g., decomposition onset at 214°C) inform storage conditions .

Q. Crystallographic Parameters :

ParameterValueReference
Space groupP21_1/c
Unit cell volume2125.4 ų
Z4

Basic: What in vitro assays are suitable for initial bioactivity screening?

Answer:

  • Antimicrobial : Broth microdilution (CLSI guidelines) against S. aureus and E. coli .
  • Kinase inhibition : Fluorescence polarization assays with recombinant kinases (e.g., CDK2) .
  • Cytotoxicity : MTT assay on HEK-293 cells to rule out nonspecific toxicity .

Advanced: How to design a scalable synthesis route for preclinical studies?

Answer:

  • Process intensification : Replace batch reactors with flow chemistry for halogenation steps, reducing reaction time by 50% .
  • Quality control : Implement PAT (Process Analytical Technology) tools like inline FTIR to monitor carboxamide formation .
  • Cost analysis : Compare Grignard vs. Suzuki coupling for aryl group introduction, prioritizing atom economy .

Advanced: What computational tools predict metabolic stability of this compound?

Answer:

  • ADMET prediction : Use SwissADME or ADMETLab 2.0 to estimate CYP450 metabolism and half-life .
  • Metabolite identification : LC-MS/MS with human liver microsomes to detect oxidative dehalogenation or methyl group hydroxylation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.